Cis-Trans Isomer-Specific Metabolic Stability: EA vs. EB Hydrolysis Kinetics in Human Liver Microsomes
Eupalinolide A (EA, Z-configuration) and Eupalinolide B (EB, E-configuration) are rapidly hydrolyzed by carboxylesterase in human liver microsomes, but EA exhibits a significantly faster intrinsic clearance rate [1]. This difference in metabolic stability is a direct consequence of their stereochemical divergence and has implications for in vivo bioavailability and duration of action [1].
| Evidence Dimension | Intrinsic Clearance (CLint) by Carboxylesterase in Human Liver Microsomes |
|---|---|
| Target Compound Data | EA CLint = 137.8 ± 10.2 μL/min/mg protein |
| Comparator Or Baseline | EB CLint = 68.1 ± 5.6 μL/min/mg protein |
| Quantified Difference | EA is hydrolyzed approximately 2-fold faster than EB (p < 0.01) |
| Conditions | In vitro incubation with human liver microsomes (HLMs), 37°C, pH 7.4; quantification by UPLC-MS/MS |
Why This Matters
This differential hydrolysis rate directly impacts the compound's in vivo half-life and systemic exposure, making EA the preferred choice for applications requiring a shorter-acting agent or for studying the role of carboxylesterase-mediated metabolism in its bioactivity.
- [1] Li Y, Liu X, Li L, Zhang T, Gao Y, Zeng K, Wang Q. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes. Front Pharmacol. 2023;14:1093696. View Source
